1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride
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Overview
Description
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C23H32ClNO6 and its molecular weight is 453.96. The purity is usually 95%.
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Scientific Research Applications
Chemistry: : The compound is used in various chemical reactions to explore new synthetic pathways and create novel compounds.
Medicine: : Researchers are investigating its potential therapeutic uses, including possible roles in treating specific diseases or conditions.
Industry: : Its chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
Effects: : The compound exerts its effects through specific molecular interactions, often involving the modulation of certain biochemical pathways.
Molecular Targets: : It interacts with specific molecular targets, such as enzymes or receptors, leading to a cascade of effects at the cellular level.
Pathways Involved: : These interactions can activate or inhibit various signaling pathways, resulting in the observed effects.
Comparison with Similar Compounds: Compared to other compounds with similar structures, 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride exhibits unique properties that set it apart.
Similar Compounds: : Similar compounds may include derivatives or analogs with slight modifications in their chemical structure.
Uniqueness: : Its combination of functional groups and overall structure gives it distinct chemical and biological properties, making it a compound of particular interest in various fields.
Properties
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO6.ClH/c1-26-20-5-6-21(27-2)18(9-20)14-30-15-19(25)13-24-8-7-16-10-22(28-3)23(29-4)11-17(16)12-24;/h5-6,9-11,19,25H,7-8,12-15H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMFQJZAFNWESL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)COCC(CN2CCC3=CC(=C(C=C3C2)OC)OC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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